[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate
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Overview
Description
[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate: is a complex organic compound that features a benzothiazole moiety linked to a nitrophenyl group and a methylbenzoate ester
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . The interaction of these compounds with their targets can lead to changes in the target’s activity, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may affect the biochemical pathways related totuberculosis infection and epileptic seizures .
Result of Action
Benzothiazole derivatives have shown promising results in inhibiting the growth ofMycobacterium tuberculosis and in providing protection against epileptic seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate base, followed by cyclization with an oxidizing agent.
Nitration of Phenyl Ring:
Esterification: The final step involves the esterification of the nitrophenyl compound with 3-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium dithionite for nitro group reduction.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzothiazole moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers explore its derivatives for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its structural features contribute to the stability and functionality of these materials.
Comparison with Similar Compounds
Similar Compounds
- [4-(1,3-Benzothiazol-2-ylsulfanyl)phenyl]methyl benzoate
- [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-aminophenyl]methyl benzoate
- [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]methyl benzoate
Uniqueness
What sets [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate apart is the presence of both a nitro group and a benzothiazole moiety. This combination enhances its reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S2/c1-14-5-4-6-16(11-14)21(25)28-13-15-9-10-20(18(12-15)24(26)27)30-22-23-17-7-2-3-8-19(17)29-22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUASLCGIABSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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